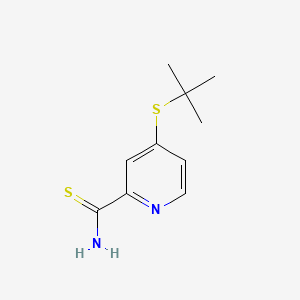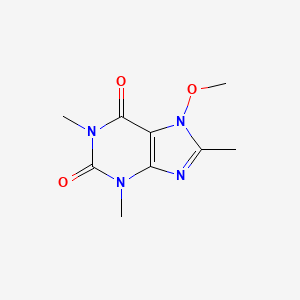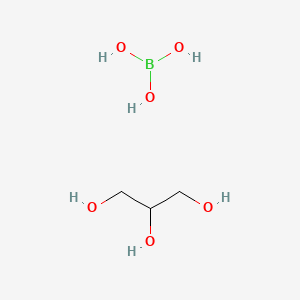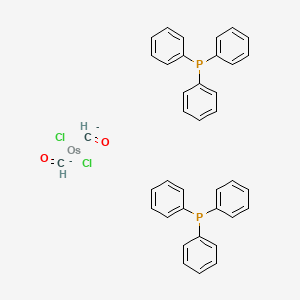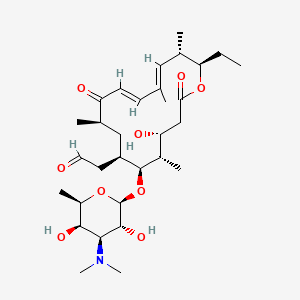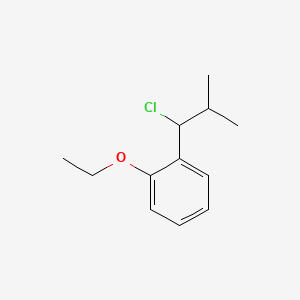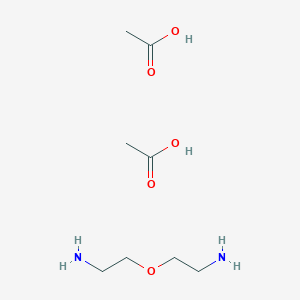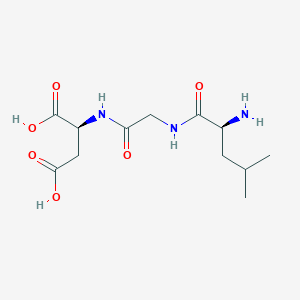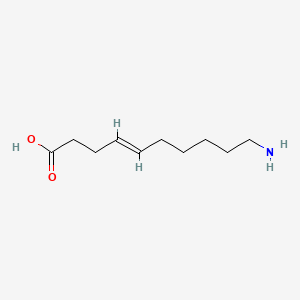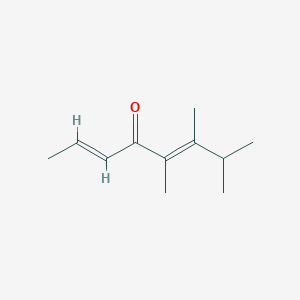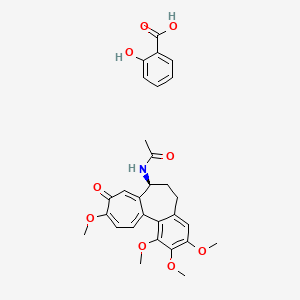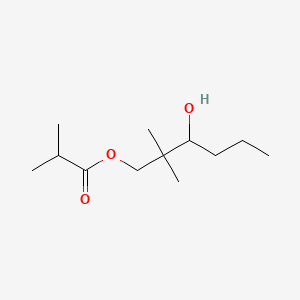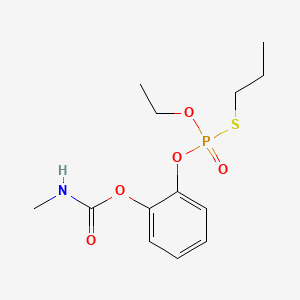
Phosphocarb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is used in agriculture to control pests and improve crop yields.
Métodos De Preparación
Phosphocarb can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of O-ethyl O-[2-hydroxyphenyl] S-propyl phosphorothioate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Phosphocarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy or propylthio groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphocarb has several scientific research applications:
Chemistry: It is used as a model compound to study chiral pesticides and their environmental impact.
Biology: Researchers use this compound to investigate its effects on various biological systems, including its toxicity to non-target organisms.
Medicine: this compound’s potential as a therapeutic agent is explored in studies focusing on its mechanism of action and potential side effects.
Industry: It is used in the development of new agricultural products and formulations to improve pest control efficiency
Mecanismo De Acción
Phosphocarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparación Con Compuestos Similares
Phosphocarb is unique compared to other similar compounds due to its specific chiral structure and mode of action. Similar compounds include:
- Amidothioate
- Fenamiphos
- Fosthiazate
- Imicyafos
- Isamidofos
- Trifenofos
These compounds also contain a chiral phosphorus atom and are used as pesticides, but they differ in their chemical structures and specific applications .
Propiedades
Número CAS |
126069-54-3 |
|---|---|
Fórmula molecular |
C13H20NO5PS |
Peso molecular |
333.34 g/mol |
Nombre IUPAC |
[2-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20NO5PS/c1-4-10-21-20(16,17-5-2)19-12-9-7-6-8-11(12)18-13(15)14-3/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
Clave InChI |
CFGPESLNPCIKIX-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=O)(OCC)OC1=CC=CC=C1OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


